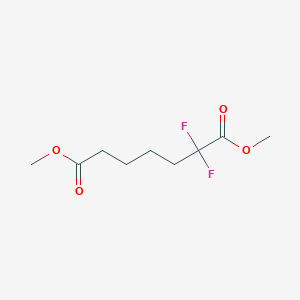

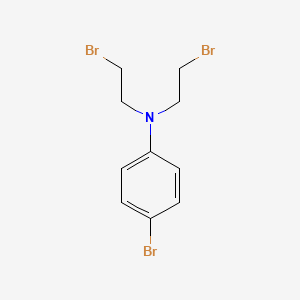

4-Bromo-N,N-bis(2-bromoethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

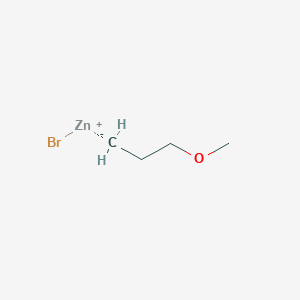

The molecule of 4-Bromo-N,N-bis(2-bromoethyl)aniline has a twofold rotation axis along the N-C(phenyl) bond . It shows a slightly distorted trigonal planar geometry around the N atom . The structural study shows the presence of intermolecular C-H⋯Br interactions, resulting in a three-dimensional supramolecular architecture .Scientific Research Applications

Brominated Flame Retardants

4-Bromo-N,N-bis(2-bromoethyl)aniline is related to the broader category of novel brominated flame retardants (NBFRs), which have been increasingly applied in various consumer products to reduce flammability. A critical review highlighted the occurrence of NBFRs in indoor air, dust, consumer goods, and food, stressing the need for more research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps were identified for several NBFRs, indicating the necessity for optimized analytical methods and further research on their potential leaching and indoor environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Chemical Fixation of CO2

The compound's structural relatives, aniline derivatives, have been explored for their potential in chemical fixation of CO2, offering a pathway to synthesize functionalized azole compounds. This application serves as an example of utilizing such chemicals for environmental benefits, converting CO2 into value-added chemicals, showcasing the versatility and potential of aniline derivatives in organic synthesis (Vessally et al., 2017).

Synthesis and Reactivity in Organic Chemistry

4-Bromo-N,N-bis(2-bromoethyl)aniline and its derivatives could also be implicated in the synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes, illustrating the role of such compounds in advanced organic synthesis and catalytic transformations. This reflects the compound's relevance in developing catalytic studies and potential applications in C-C coupling reactions (Cadierno, Gamasa, & Gimeno, 2004).

Environmental and Health Impacts

Tetrabromobisphenol A (TBBPA), closely related to 4-Bromo-N,N-bis(2-bromoethyl)aniline in terms of brominated flame retardant applications, has been reviewed for its environmental concentrations, toxicity, and the potential for degradation into less brominated compounds. These studies emphasize the importance of understanding the environmental behavior and ecological risks associated with brominated flame retardants, including potential degradation products (Liu et al., 2018).

properties

IUPAC Name |

4-bromo-N,N-bis(2-bromoethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRKEEATTQPNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCBr)CCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N,N-bis(2-bromoethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)

![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)